molecular formula C19H15N5 B11615322 11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B11615322
M. Wt: 313.4 g/mol
InChI Key: PILVSMGIETVYJK-UHFFFAOYSA-N
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Description

11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex heterocyclic compound that features an imidazole ring fused with a benzimidazoisoquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of 11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can be achieved through various synthetic routes. Common methods include:

    Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.

    Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine derivatives.

    Dehydrogenation of imidazolines: This method uses dehydrogenation reactions to form the imidazole ring.

    From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or amines.

    Marckwald synthesis: This method involves the cyclization of N-substituted glycine derivatives.

    Amino nitrile synthesis: This involves the reaction of nitriles with amines under acidic or basic conditions.

Chemical Reactions Analysis

11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

    Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound can also form hydrogen bonds and π-π interactions with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is unique due to its fused ring structure and the presence of both imidazole and benzimidazoisoquinoline moieties. Similar compounds include:

Properties

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

11-imidazol-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C19H15N5/c20-11-15-13-5-1-2-6-14(13)19(23-10-9-21-12-23)24-17-8-4-3-7-16(17)22-18(15)24/h3-4,7-10,12H,1-2,5-6H2

InChI Key

PILVSMGIETVYJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5C=CN=C5

Origin of Product

United States

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